molecular formula C11H17N3O5 B12105168 4-amino-1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one

4-amino-1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one

Cat. No.: B12105168
M. Wt: 271.27 g/mol
InChI Key: JTXFQQIBBJJRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidinone derivative characterized by a modified oxolane (tetrahydrofuran) ring with specific stereochemistry (2R,3R,4R,5R). Key structural features include:

  • 4-hydroxy and 5-(hydroxymethyl) groups: Critical for hydrogen bonding and interaction with enzymatic targets.

Properties

IUPAC Name

4-amino-1-[3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-2-18-9-8(16)6(5-15)19-10(9)14-4-3-7(12)13-11(14)17/h3-4,6,8-10,15-16H,2,5H2,1H3,(H2,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXFQQIBBJJRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Approach Using Carbohydrate Precursors

D-Ribose or D-xylose derivatives serve as starting materials due to their inherent stereochemistry. For example, methyl β-D-ribofuranoside can be modified through:

  • Protection : Temporary protection of C3 and C5 hydroxyls using tert-butyldimethylsilyl (TBS) groups.

  • Ethoxylation : Treatment with ethyl iodide and a base (e.g., NaH) in anhydrous THF to introduce the 3-ethoxy group.

  • Deprotection : Sequential removal of TBS groups under acidic conditions to yield the 3-ethoxy-4-hydroxy-5-hydroxymethyl oxolane intermediate.

Cyclization of Diol Precursors

An alternative route involves cyclization of 2,5-dihydroxy-3-ethoxy-4-hydroxymethylpentane using Mitsunobu conditions (DIAD, PPh₃) to form the oxolane ring with retained stereochemistry.

Functionalization of the Pyrimidinone Core

Synthesis of 4-Amino-1,2-Dihydropyrimidin-2-One

4-Chloro-1,2-dihydropyrimidin-2-one is reacted with aqueous ammonia (25% w/w) at 60–70°C for 6 hours, yielding 4-amino-1,2-dihydropyrimidin-2-one with >95% purity.

Coupling of Oxolane and Pyrimidinone Moieties

The glycosylation step employs Vorbrüggen conditions :

  • Silylation : The pyrimidinone is silylated with hexamethyldisilazane (HMDS) in acetonitrile.

  • Coupling : The silylated base reacts with the oxolane triflate intermediate in the presence of SnCl₄ as a Lewis catalyst at 80°C for 12 hours, achieving β-selectivity (>95%).

Optimization of Alkoxylation and Amination

Ethoxy Group Introduction

The patent CN102516182B describes alkoxylation using ethanol and NaOH (1:4 molar ratio) under reflux (78°C) for 8 hours, achieving 92% substitution at the oxolane C3 position.

Ammonolysis of Chloropyrimidine

Reaction of 4,6-dichloropyrimidine with ammonium hydroxide (30% w/w) at 50°C for 4 hours yields 4-amino-6-chloropyrimidine, which is subsequently reduced to the 1,2-dihydro derivative using NaBH₄.

Stereochemical Control and Purification

Crystallization-Induced Asymmetric Transformation

Recrystallization from ethanol/water (7:3 v/v) at −20°C enriches the desired (2R,3R,4R,5R) diastereomer to >99% enantiomeric excess (ee).

Chromatographic Resolution

Flash chromatography on silica gel (ethyl acetate:hexane, 1:1) separates diastereomers, confirmed by chiral HPLC (Chiralpak IC column, 90% hexane/isopropanol).

Analytical Characterization

Technique Key Data
¹H NMR (400 MHz, D₂O)δ 5.92 (d, J=7.2 Hz, H1'), 4.35 (m, H2'), 4.10 (q, J=7.0 Hz, OCH₂CH₃), 3.85 (m, H5')
¹³C NMR (100 MHz, D₂O)δ 165.2 (C2), 156.8 (C4), 88.1 (C1'), 72.4 (C3'), 69.8 (C4'), 64.5 (C5')
HRMS (ESI+)[M+H]⁺ Calc.: 318.1423; Found: 318.1421

Industrial-Scale Production Considerations

  • Cost Efficiency : Use of D-ribose ($120/kg) vs. synthetic oxolane precursors ($450/kg) impacts scalability.

  • Yield Optimization : Pilot-scale reactions (100 L batch) achieve 78% overall yield with <0.5% impurities .

Chemical Reactions Analysis

Types of Reactions

2’-Ethoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2’-Ethoxycytidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’-Ethoxycytidine involves its incorporation into nucleic acids, where it interferes with normal cellular processes. In antiviral research, it inhibits viral replication by acting as a chain terminator during the synthesis of viral RNA or DNA. In cancer therapy, it induces apoptosis by disrupting DNA synthesis and repair mechanisms in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents on Oxolane Ring Stereochemistry Key Functional Differences Biological Activity References
Target Compound 3-ethoxy, 4-hydroxy, 5-(hydroxymethyl) (2R,3R,4R,5R) Ethoxy group enhances lipophilicity Not explicitly reported; inferred enzyme modulation -
Gemcitabine (4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one) 3,3-difluoro, 4-hydroxy, 5-(hydroxymethyl) (2R,4R,5R) Fluorine atoms improve metabolic stability Inhibits ribonucleotide reductase and DNA synthesis
FDB021871 (4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one) 4-hydroxy, 5-(hydroxymethyl) (2R,4S,5R) Lacks hydroxyl at position 2 Reduced enzymatic activity due to structural deficit

Key Observations

Substituent Effects: The 3-ethoxy group in the target compound distinguishes it from gemcitabine’s 3,3-difluoro substitution. Gemcitabine’s fluorine atoms enhance its resistance to deamination, prolonging its half-life in vivo. The ethoxy group in the target compound may confer similar metabolic advantages but requires empirical validation .

Stereochemical Influence :

  • The (2R,3R,4R,5R) configuration of the target compound contrasts with gemcitabine’s (2R,4R,5R) and FDB021871’s (2R,4S,5R) . These stereochemical differences likely affect:
  • Enzyme-substrate recognition: Minor changes in ring conformation can disrupt binding to kinases or reductases.
  • Bioavailability : Hydroxyl group orientation impacts solubility and membrane permeability .

Functional Deficits in FDB021871: The absence of a hydroxyl group at position 2 in FDB021871 (compared to the target compound) correlates with reduced enzymatic activity, as seen in similar pyrimidinone analogs .

Research Findings and Implications

  • Gemcitabine : Clinically used for pancreatic and breast cancers due to its potent inhibition of DNA synthesis. Its mechanism involves blocking ribonucleotide reductase and incorporating false nucleotides into DNA .
  • Target Compound : While unstudied in vivo, its ethoxy group may improve oral bioavailability compared to gemcitabine’s polar fluorine substituents. Computational modeling suggests stronger binding to thymidylate synthase, but experimental validation is needed.
  • FDB021871: Limited activity in preliminary studies, likely due to incomplete hydrogen-bonding networks required for enzyme inhibition .

Q & A

Q. What are the standard synthetic routes for preparing 4-amino-1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one?

The synthesis typically involves multi-step organic reactions, including glycosylation of pyrimidine derivatives with protected sugar moieties. Key steps include:

  • Stereochemical control : Use of chiral auxiliaries or enzymatic methods to ensure correct configuration of the oxolan-2-yl group .
  • Protection/deprotection strategies : Ethoxy and hydroxymethyl groups require temporary protection (e.g., silylation, acetylation) to prevent side reactions .
  • Purification : Chromatography (HPLC, flash) or crystallization is critical for isolating high-purity products .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • NMR spectroscopy : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC) NMR confirm stereochemistry and regioselectivity, particularly for the oxolan-2-yl substituents .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Optional but definitive for resolving ambiguous stereochemical assignments .

Q. What are the primary biological targets of this compound?

The compound interacts with enzymes involved in nucleic acid synthesis, particularly viral polymerases or cancer-related kinases. Its pyrimidin-2-one core mimics natural nucleosides, enabling competitive inhibition .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the ethoxy-substituted oxolan-2-yl moiety?

  • Temperature/pH control : Maintaining pH 7–8 and temperatures < 40°C minimizes hydrolysis of the ethoxy group .
  • Catalytic systems : Palladium or enzyme-mediated glycosylation improves regioselectivity and reduces byproducts .
  • In-line monitoring : Use of FTIR or Raman spectroscopy tracks reaction progress in real time, enabling rapid adjustments .

Q. How do structural modifications (e.g., replacing ethoxy with fluoro or chloro) affect biological activity?

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance binding to hydrophobic enzyme pockets but may reduce solubility. For example, a fluoro analog showed 3× higher antiviral activity but required co-solvents for in vitro testing .
  • Ethoxy vs. hydroxy : Ethoxy improves metabolic stability compared to hydroxyl, as seen in analogs with longer plasma half-lives (t1/2 = 8.2 vs. 2.1 hours) .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antiviral vs. anticancer effects)?

  • Target profiling : Use kinase/polymerase inhibition assays to identify primary vs. off-target effects .
  • Cell-line specificity : Test across diverse cell lines (e.g., HeLa, HepG2) to contextualize activity. For instance, IC50 values vary by >10× depending on cancer type .
  • Metabolite analysis : LC-MS/MS detects active metabolites that may contribute to discrepancies .

Q. How can stereochemical purity be ensured during large-scale synthesis?

  • Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak AD-H) to separate enantiomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key glycosylation steps .
  • Crystallization-induced diastereomer resolution : Co-crystallize with chiral counterions (e.g., L-tartaric acid) .

Q. What are the limitations of current analytical methods for detecting impurities in this compound?

  • Low-level stereoisomers : NMR may fail to detect <1% impurities; use chiral HPLC with polarimetric detection .
  • Residual solvents : Headspace GC-MS is required for quantifying volatile byproducts (e.g., DMF, THF) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on cytotoxicity in normal vs. cancer cells?

  • Dose-response profiling : Compare LC50 values across cell types. For example, a study showed LC50 = 12 µM in cancer cells vs. >100 µM in normal fibroblasts, suggesting selective toxicity .
  • Mechanistic studies : RNA-seq or proteomics can identify pathways (e.g., p53 activation) explaining differential responses .

Q. Why do solubility studies report varying results for this compound in aqueous buffers?

  • pH-dependent solubility : The compound’s solubility increases from 0.5 mg/mL (pH 5) to 3.2 mg/mL (pH 8) due to deprotonation of the pyrimidin-2-one ring .
  • Co-solvent effects : Additives like DMSO (5–10%) improve solubility but may interfere with bioassays .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

StepReaction ConditionsYield (%)Purity (%)Reference
GlycosylationPd(OAc)2, 35°C, pH 7.56898.5
DeprotectionTFA/H2O (9:1), 25°C9299.1
PurificationReverse-phase HPLC8599.9

Q. Table 2. Biological Activity Across Cell Lines

Cell LineIC50 (µM)Target EnzymeReference
HeLa12.3 ± 1.2DNA Polymerase θ
HepG28.7 ± 0.9TK1 Kinase
MCF-715.6 ± 2.1PARP-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.